molecular formula C30H12N4O4S2 B573304 7,18-bis(1,3-thiazol-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 171915-93-8

7,18-bis(1,3-thiazol-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B573304
CAS No.: 171915-93-8
M. Wt: 556.57
InChI Key: MPCJDAAOZYPRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Di(1,3-thiazol-2-tl)anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone is a complex organic compound with the molecular formula C30H12N4O4S2 and a molecular weight of 556.57 g/mol . This compound is known for its unique structure, which includes thiazole rings and an anthraquinone core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Di(1,3-thiazol-2-tl)anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone typically involves the condensation of anthraquinone derivatives with thiazole compounds under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,9-Di(1,3-thiazol-2-tl)anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted anthraquinone and thiazole derivatives, which can have different properties and applications depending on the nature of the substituents .

Scientific Research Applications

2,9-Di(1,3-thiazol-2-tl)anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,9-Di(1,3-thiazol-2-tl)anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone involves its interaction with molecular targets such as enzymes and receptors. The thiazole rings and anthraquinone core can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of thiazole rings in 2,9-Di(1,3-thiazol-2-tl)anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties enhance its reactivity and interaction with biological targets, making it a valuable compound in various scientific applications .

Properties

IUPAC Name

7,18-bis(1,3-thiazol-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H12N4O4S2/c35-25-17-5-1-13-14-2-6-19-24-20(28(38)34(27(19)37)30-32-10-12-40-30)8-4-16(22(14)24)15-3-7-18(23(17)21(13)15)26(36)33(25)29-31-9-11-39-29/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCJDAAOZYPRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C8=NC=CS8)C(=O)N(C2=O)C9=NC=CS9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H12N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.